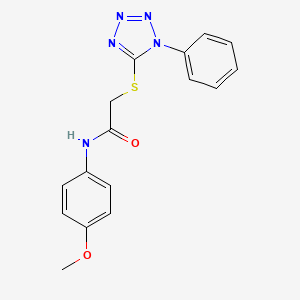
N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H15N5O2S
- Molecular Weight: 341.4 g/mol
The compound features a methoxy group attached to a phenyl ring, a tetrazole ring, and a sulfanylacetamide moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the tetrazole ring may facilitate binding to these targets, modulating their activity and influencing various cellular pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting signal transduction processes.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar sulfanylacetamides. For instance, compounds with structural similarities have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 10.5 | |
| N-(3-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | MCF-7 (Breast Cancer) | 8.3 |
These findings suggest that the compound may exhibit selective cytotoxicity towards cancer cells, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of related compounds. Research has shown that sulfanylacetamides can possess significant antibacterial properties:
These results indicate that modifications in the phenyl or tetrazole substituents can significantly affect the antimicrobial efficacy of these compounds.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other structurally related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-nitrophenyl)-N’-(4-nitrophenyl)acetamidine | Contains nitrophenyl instead of tetrazole | Different electronic properties due to nitro group |
| N-(4-fluorophenyl)-2-{[1-(biphenyl)]} | Fluorinated phenyl group | Increased metabolic stability |
| N-(3-methoxyphenyl)-2-{(1-phenyltetrazol)} | Incorporates methoxy group on different position | Potentially altered binding affinity |
This table highlights how variations in substituents can lead to differing biological activities and pharmacological profiles.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-23-14-9-7-12(8-10-14)17-15(22)11-24-16-18-19-20-21(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUDYVRHIOCROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













